1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one is an organofluorine compound characterized by the presence of trifluoromethylthio groups. These groups are known for their unique properties, which make the compound valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under mild conditions using reagents such as trifluoromethylthiolating agents and radical initiators.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, which are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Medicine: Explored for its potential use in drug development due to its unique pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can form strong interactions with various biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl groups but differ in other substituents.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one is unique due to the presence of both trifluoromethylthio groups and a bromopropanone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H7BrF6OS2 |
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Molecular Weight |
413.2 g/mol |
IUPAC Name |
1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6OS2/c1-5(19)9(12)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
JNHKXQKIORQJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)SC(F)(F)F)Br |
Origin of Product |
United States |
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